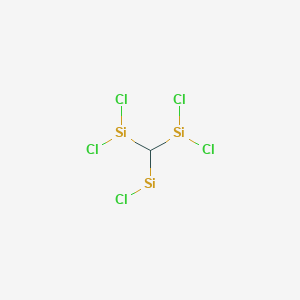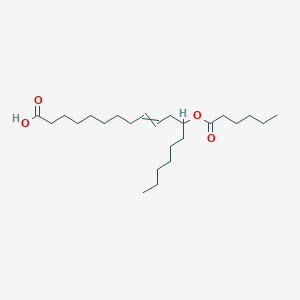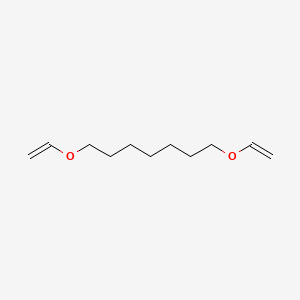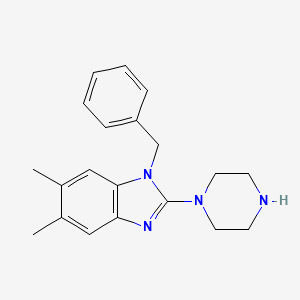
Chloro(2,3-dichloro-1H-inden-1-ylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(2,3-dichloro-1H-inden-1-ylidene)acetonitrile is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a chloro group, two dichloro groups, and an acetonitrile group attached to an indene scaffold. Indene derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2,3-dichloro-1H-inden-1-ylidene)acetonitrile typically involves the reaction of 2,3-dichloroindene with chloroacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(2,3-dichloro-1H-inden-1-ylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of indene oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chloro(2,3-dichloro-1H-inden-1-ylidene)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Chloro(2,3-dichloro-1H-inden-1-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloroindene: A precursor in the synthesis of Chloro(2,3-dichloro-1H-inden-1-ylidene)acetonitrile.
Chloroacetonitrile: Another precursor used in the synthesis.
Indene Derivatives: Compounds with similar indene scaffolds but different substituents.
Uniqueness
This compound is unique due to its specific combination of chloro, dichloro, and acetonitrile groups attached to the indene scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
185043-22-5 |
|---|---|
Fórmula molecular |
C11H4Cl3N |
Peso molecular |
256.5 g/mol |
Nombre IUPAC |
2-chloro-2-(2,3-dichloroinden-1-ylidene)acetonitrile |
InChI |
InChI=1S/C11H4Cl3N/c12-8(5-15)9-6-3-1-2-4-7(6)10(13)11(9)14/h1-4H |
Clave InChI |
ISEVXTUVFKARFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C2=C(C#N)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)


![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)

![3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid](/img/structure/B15164213.png)

![Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-](/img/structure/B15164222.png)



![2-[2-[2-[2-[9-(1-Pyrenyl)nonyloxy]-3-(octadecyloxy)propoxy]ethoxy]ethoxy]ethanol](/img/structure/B15164257.png)
